molecular formula C27H24N4O3 B14964508 3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14964508
M. Wt: 452.5 g/mol
InChI Key: BRYYKMJXPJFSKF-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethylphenyl group and a 2,5-dimethylphenyl group at the quinazoline core. Quinazoline diones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The dimethylphenyl substituents likely contribute to lipophilicity, impacting membrane permeability and metabolic stability .

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-16-9-10-18(3)23(13-16)31-26(32)21-7-5-6-8-22(21)30(27(31)33)15-24-28-25(29-34-24)20-12-11-17(2)19(4)14-20/h5-14H,15H2,1-4H3

InChI Key

BRYYKMJXPJFSKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Quinazoline-2,4-dione vs. Pyrazol-3-one Derivatives (): The target compound’s quinazoline-2,4-dione core differs significantly from pyrazol-3-one derivatives (e.g., compounds 4g and 4h in ). Pyrazol-3-ones exhibit tautomerism and flexibility due to their non-aromatic β-ketoamide structure, whereas the quinazoline dione’s fused bicyclic system provides planar rigidity. This structural distinction may lead to differences in binding kinetics to biological targets, such as enzymes or receptors.
  • 1,2,4-Oxadiazole vs. 1,2,3-Oxadiazole Systems (): The 1,2,4-oxadiazole in the target compound contrasts with the 1,2,3-oxadiazole in the mesoionic sydnone derivative (). The 1,2,4-oxadiazole is more electron-deficient, enhancing its ability to participate in π–π stacking and hydrogen bonding. In contrast, the 1,2,3-oxadiazole’s mesoionic nature (as in ) introduces charge separation, which stabilizes crystal packing via C–H⋯O interactions .

Substituent Effects

  • Dimethylphenyl Groups :
    The 2,5-dimethylphenyl and 3,4-dimethylphenyl groups in the target compound increase steric bulk compared to simpler aryl substituents (e.g., unsubstituted phenyl groups in and ). This may reduce off-target interactions but could also limit solubility.

  • Coumarin and Tetrazole Moieties ():
    Unlike the coumarin-tetrazole hybrids in , the target compound lacks extended conjugation systems. This suggests a trade-off: the target’s simpler structure may improve synthetic accessibility, while coumarin derivatives (e.g., 4g and 4h) offer fluorescence properties for imaging applications.

Physicochemical and Crystallographic Properties

Property Target Compound 1,2,3-Oxadiazole Sydnone () Pyrazol-3-one Derivatives ()
Planarity Rigid quinazoline core Non-planar pyrazole-sydnone system Flexible β-ketoamide structure
Intermolecular Interactions Likely C–H⋯O and π–π stacking C–H⋯O and π–π stacking Hydrogen bonding with tetrazole/coumarin
Lipophilicity (LogP) High (dimethylphenyl groups) Moderate (mesoionic polarity) Variable (depends on substituents)

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